Benzyl(cyano)methylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl(methyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11(8-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFJHLDRGSBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Cyano Methylamine and Cognate Structures
Direct Synthetic Routes to Benzyl(cyano)methylamine
Direct synthetic strategies for the formation of this compound primarily involve the concomitant formation of the amine and nitrile functionalities on the same carbon atom. These methods are highly valued for their efficiency and atom economy.
One of the most prominent methods for the synthesis of α-aminonitriles is the Strecker reaction, first reported in 1850. mdpi.com This reaction and its variations stand as a classic and effective approach for preparing these compounds. mdpi.com The core of the Strecker synthesis involves the reaction of an aldehyde or ketone with an amine and a cyanide source. nih.gov
In the context of this compound, a variation of the Strecker synthesis can be employed. This would typically involve the reaction of benzylamine (B48309) with formaldehyde (B43269) and a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). The reaction proceeds through the in situ formation of an iminium ion from the condensation of benzylamine and formaldehyde, which is then attacked by the cyanide nucleophile to yield the target α-aminonitrile. dur.ac.uk The reaction is often promoted by acid. organic-chemistry.org
Another direct approach involves the alkylation of an amine with a haloacetonitrile. For instance, the reaction of diphenylamines with chloroacetonitrile (B46850) has been demonstrated as a viable method for the synthesis of α-aminonitriles. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, involving the alkylation of a suitable precursor with chloroacetonitrile.
A method for the preparation of aminoacetonitrile (B1212223) hydrochloride involves the condensation of ammonia (B1221849) chloride, formaldehyde, acetic acid, and sodium cyanide. google.com This highlights a one-pot synthesis where the amine, a one-carbon unit, and the cyanide source are combined to form the aminoacetonitrile backbone.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. acs.org The Strecker synthesis is a prime example of a three-component reaction for the formation of α-aminonitriles. nih.govacs.org
The synthesis of various α-aminonitriles has been successfully achieved using a one-pot, three-component Strecker reaction of aldehydes and ketones with aliphatic or aromatic amines and trimethylsilyl cyanide. mdpi.com This methodology is highly adaptable for the synthesis of a library of compounds. Integrated microreactors have also been developed to perform the Strecker reaction under continuous flow conditions, allowing for the synthesis of α-aminonitriles in excellent yields and purity. researchgate.net The reaction typically involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the cyanide source. researchgate.net
The versatility of the Strecker reaction is further demonstrated in its application to the synthesis of complex pharmaceutical ingredients, such as the opioid carfentanil, where an N-benzyl piperidinone undergoes a Strecker reaction with aniline (B41778) and trimethylsilyl cyanide. nih.gov
| Reaction Type | Reactants | Key Features |
| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source | One-pot, multi-component, formation of α-aminonitriles |
| Amine Alkylation | Amine, Haloacetonitrile | Direct formation of the C-N and C-CN bonds |
Synthesis of Key Precursors and Structural Analogues
The synthesis of this compound can also be approached through the modification of key precursors. The preparation of these precursors, namely benzyl (B1604629) cyanide and benzylamine, is of significant industrial and laboratory importance.
Benzyl cyanide is a crucial intermediate in organic synthesis, serving as a precursor to numerous compounds. atamanchemicals.comwikipedia.org
A common and well-established method for the preparation of benzyl cyanide is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a benzyl halide, typically benzyl chloride, with a cyanide salt. atamanchemicals.comwikipedia.org The reaction is often carried out by treating benzyl chloride with sodium cyanide or potassium cyanide. atamanchemicals.comerowid.org
A typical laboratory procedure involves reacting benzyl chloride with powdered sodium cyanide in an aqueous alcohol solution. erowid.orgorgsyn.orglookchem.com The mixture is heated to drive the reaction to completion, after which the product is isolated by extraction and distillation. orgsyn.orglookchem.com Yields for this reaction are generally high, often in the range of 80-90%. erowid.orgorgsyn.org
Table of Reaction Conditions for Benzyl Cyanide Synthesis
| Benzyl Halide | Cyanide Source | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Benzyl Chloride | Sodium Cyanide | Aqueous Ethanol | None | 80-90% erowid.orgorgsyn.org |
| Benzyl Chloride | Potassium Cyanide | Supercritical CO2 | Phase-Transfer Catalyst | - acs.org |
Phase-transfer catalysis (PTC) has been shown to be an effective technique for improving the efficiency of the reaction between benzyl halides and cyanide salts, particularly in two-phase systems. google.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can lead to excellent product yields without the need for an excess of the cyanide reagent. phasetransfer.comgoogle.com This method can also be intensified using ultrasound. researchgate.net
Benzylamine, another key precursor, is frequently synthesized via the catalytic reduction of benzonitrile (B105546). This transformation can be achieved through various catalytic hydrogenation methods.
The liquid-phase hydrogenation of benzonitrile over palladium on carbon (Pd/C) is a common method. acs.org The reaction typically proceeds via the formation of benzylamine, which can subsequently undergo hydrogenolysis to form toluene (B28343) as a byproduct. acs.org The selectivity towards benzylamine can be influenced by the reaction conditions and the catalyst support. acs.org Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine has also been demonstrated using a palladium on carbon catalyst with triethylammonium (B8662869) formate (B1220265) as the reducing agent. rsc.org
Various catalysts have been investigated for this reduction, including cobalt-doped hybrid materials and nano-Ni3C supported on alumina, which have shown high activity and selectivity for the formation of primary amines under relatively mild conditions. researchgate.net Photocatalytic reduction of benzonitrile to benzylamine has also been achieved using palladium-loaded titanium(IV) oxide in aqueous suspensions. rsc.org
Table of Catalysts for Benzonitrile Reduction
| Catalyst | Reducing Agent | Key Features |
|---|---|---|
| Pd/C | H₂ | Common industrial method, potential for toluene byproduct formation acs.org |
| Pd/C | Triethylammonium formate | Continuous flow process rsc.org |
| Co-doped hybrid materials | H₂ | High activity and selectivity researchgate.net |
| nano-Ni₃C/Al₂O₃ | H₂ | High activity under mild conditions researchgate.net |
Preparative Methods for Benzyl Cyanide
Conversions from Phenylacetic Acid and Mandelonitrile
Benzyl cyanide can be prepared through methods starting from both phenylacetic acid and mandelonitrile. One documented method involves the reaction of phenylacetic acid and ammonia over a silica (B1680970) gel catalyst at a high temperature of 500°C. orgsyn.org Another route is the catalytic reduction of mandelonitrile. orgsyn.org The in vivo conversion of benzyl cyanide to phenylacetic acid has also been studied, highlighting the metabolic relationship between these compounds. researchgate.net
Substituted Benzyl Cyanide Synthesis
A prevalent and traditional method for synthesizing benzyl cyanide and its derivatives is the Kolbe nitrile synthesis. wikipedia.orgatamanchemicals.com This reaction involves the nucleophilic substitution of a benzyl halide, typically benzyl chloride, with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. wikipedia.orgatamanchemicals.comgoogle.comlookchem.com The reaction is often carried out in a solvent mixture, such as aqueous alcohol, and heating is typically required to drive the reaction to completion. orgsyn.orggoogle.comlookchem.com
The general reaction is as follows: C₆H₅CH₂Cl + NaCN → C₆H₅CH₂CN + NaCl
Yields for this synthesis are generally high, often ranging from 80% to 90%. orgsyn.orglookchem.com Variations in the procedure include the use of different solvent systems and catalysts to optimize reaction conditions and yields. For instance, reactions can be performed in methanol (B129727) in the absence of water, sometimes with the addition of sodium iodide as a catalyst. google.com
Table 1: Examples of Benzyl Cyanide Synthesis via Kolbe Nitrile Synthesis
| Starting Material | Cyanide Source | Solvent | Conditions | Yield | Reference |
| Benzyl Chloride | Sodium Cyanide | Aqueous Ethanol | Reflux, 4 hours | 80-90% | orgsyn.orglookchem.com |
| Benzyl Chloride | Sodium Cyanide | Water | Boiling, with catalyst | ~40% | google.com |
| 4-Methylbenzyl Iodide | Potassium Cyanide | Methanol | Reflux, 14 hours | High Conversion | google.com |
Synthesis of N-Benzylmethylamine Derivatives
N-Benzylmethylamine and its derivatives are important intermediates. Their synthesis can be achieved through several reliable methods, including reductive amination and N-alkylation.
Reductive Amination of Carbonyl Compounds with Methylamine (B109427)/Benzylamine
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. pearson.compearson.com To synthesize benzylmethylamine, benzaldehyde (B42025) is reacted with methylamine. pearson.comchegg.com This reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the final amine product. pearson.compearson.com
A common and mild reducing agent for this second step is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine without affecting the initial carbonyl group. pearson.com
The two-step, one-pot process can be summarized as:
Imine Formation: C₆H₅CHO + CH₃NH₂ ⇌ C₆H₅CH=NCH₃ + H₂O
Reduction: C₆H₅CH=NCH₃ + [Reducing Agent] → C₆H₅CH₂NHCH₃
This methodology can be broadly applied to various aldehydes and ketones to produce a wide range of substituted N-benzylamine derivatives. google.com
N-Alkylation and N-Methylation of Amines with Alcohols
A more modern and atom-economical approach for N-alkylation is the use of alcohols as alkylating agents, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process avoids the use of alkyl halides and typically involves a metal catalyst. Various transition metals, including ruthenium, iridium, and manganese, have been shown to effectively catalyze this transformation. nih.govnih.gov
For example, the N-alkylation of anilines with benzyl alcohol can be achieved using manganese pincer complexes as catalysts. nih.gov This method is chemoselective and tolerates a variety of functional groups. nih.gov The selective monomethylation of primary amines using methanol as the C1 source is also possible, which is a significant advantage over traditional methods that often lead to over-methylation. nih.govresearchgate.net
Table 2: Catalytic N-Alkylation of Amines with Alcohols
| Amine Substrate | Alcohol | Catalyst System | Temperature | Yield | Reference |
| Aniline | Benzyl Alcohol | NHC–Ir(III) Complex / KOtBu | 120 °C | High | nih.gov |
| Substituted Anilines | Benzyl Alcohol | Mn-PNP Pincer Complex / KOtBu | 100 °C | 80-90% | nih.gov |
| Aniline | Benzyl Alcohol | Co-nanoparticles / t-BuOK | 140 °C | 91% | researchgate.net |
Preparation of N-(2-Haloethyl)-N-benzylmethylamine
Specific derivatives such as N-(2-haloethyl)-N-benzylmethylamine are valuable synthetic intermediates. The preparation of N-(2-chloroethyl)-N-benzyl-methylamine is efficiently achieved by treating the corresponding alcohol, N-(2-hydroxyethyl)-N-benzyl-methylamine, with thionyl chloride (SOCl₂). google.comprepchem.com
An alternative route involves the direct reaction of N-benzyl-methylamine with a dihaloethane, such as 1-bromo-2-chloroethane. However, this method can result in lower yields and the formation of dimeric by-products, which may necessitate chromatographic separation. google.comprepchem.com
Synthesis of N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine as an Azomethine Ylide Precursor
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine is a stable and convenient precursor for the in-situ generation of non-stabilized N-benzyl azomethine ylide. enamine.netchemicalbook.comorgsyn.org This ylide is a reactive 1,3-dipole used extensively in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. enamine.netchemicalbook.commorressier.com
A common and practical synthesis of this reagent involves a two-step process starting from benzylamine. First, benzylamine is reacted with chloromethyltrimethylsilane (B1583789) to form N-benzyl-N-(trimethylsilyl)methylamine. chemicalbook.comorgsyn.org This intermediate is then treated with formaldehyde and methanol to yield the final product. chemicalbook.comorgsyn.org An alternative procedure involves the alkylation of lithium N-benzyltrimethylsilylamide with methoxymethyl chloride. chemicalbook.com The generation of the azomethine ylide from the precursor can be initiated by a catalytic amount of trifluoroacetic acid. chemicalbook.com
Synthetic Approaches for Substituted Benzylamine Analogues
The synthesis of substituted benzylamine analogues, particularly those bearing a cyanomethyl group such as this compound, can be achieved through various established synthetic methodologies. A prominent method is the Strecker synthesis , a three-component reaction involving an aldehyde, an amine, and a cyanide source. nih.govwikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction proceeds through the formation of an imine intermediate from the aldehyde and amine, which is then attacked by a cyanide ion to yield the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com For the synthesis of substituted this compound analogues, a substituted benzaldehyde can be reacted with ammonia and a cyanide source, or benzylamine can be reacted with a substituted aldehyde and a cyanide source. The versatility of the Strecker reaction allows for the introduction of a wide range of substituents on the aromatic ring of the benzyl group or on the amine nitrogen. nih.gov
Another relevant approach involves the alkylation of aminonitriles . For instance, 2-benzyl-2-aminomalononitrile can be synthesized by treating aminomalononitrile (B1212270) p-toluenesulfonate with benzyl bromide in the presence of a base like triethylamine. researchgate.net This methodology can be adapted to produce a variety of substituted this compound analogues by using appropriately substituted benzyl halides.
Furthermore, the direct cyanation of C-H bonds in tertiary amines has emerged as a powerful tool for the synthesis of α-aminonitriles. mdpi.com This method, often catalyzed by transition metals, allows for the direct introduction of a cyano group adjacent to the nitrogen atom. While this is more applicable to the synthesis of α-cyano tertiary amines, it represents a modern approach to structures related to this compound.
The following table summarizes key synthetic approaches for substituted benzylamine analogues related to this compound.
| Synthetic Approach | Reactants | Product Type | Key Features |
| Strecker Synthesis | Aldehyde, Amine, Cyanide Source (e.g., KCN, TMSCN) | α-Aminonitrile | One-pot, three-component reaction; versatile for introducing substituents. nih.govwikipedia.org |
| Alkylation of Aminonitriles | Aminonitrile, Alkyl Halide, Base | Substituted α-Aminonitrile | Allows for the introduction of various alkyl or benzyl groups. researchgate.net |
| Direct C-H Cyanation | Tertiary Amine, Cyanide Source, Catalyst | α-Cyano Tertiary Amine | Modern method for direct functionalization of C-H bonds. mdpi.com |
Strategic Derivatization of this compound
Chemical Transformations at the Nitrile Functionality
The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives.
Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In the case of this compound, hydrolysis of the nitrile group would lead to the formation of the corresponding N-benzyl amino acid. masterorganicchemistry.comresearchgate.net The reaction typically proceeds through an amide intermediate. This transformation is a key step in the classical Strecker synthesis of amino acids. wikipedia.orgmasterorganicchemistry.com
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The reduction of the nitrile in this compound would yield the corresponding diamine, N-benzyl-1,2-ethanediamine. This transformation provides a route to compounds with two primary amine functionalities, which are valuable building blocks in organic synthesis.
The table below outlines the primary transformations of the nitrile group in this compound.
| Transformation | Reagents and Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O or H₂, Pd/C | Primary Amine |
Modifications and Functionalization of the Amine Center
The secondary amine center in this compound is nucleophilic and can be readily functionalized through various reactions, including acylation and alkylation.
N-Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). acs.org This reaction introduces an acyl group onto the nitrogen atom, which can be useful for protecting the amine or for modifying the biological activity of the molecule.
N-Alkylation: The amine can also undergo alkylation with alkyl halides or other alkylating agents. researchgate.netresearchgate.net This reaction introduces an additional alkyl or substituted alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. The reactivity of the amine in alkylation reactions can be influenced by steric hindrance and the nature of the alkylating agent.
These functionalization reactions are summarized in the table below.
| Reaction | Reagent | Product Type |
| N-Acylation | Acyl chloride, Acyl anhydride | N-Acyl-N-benzyl(cyano)methylamine (Amide) |
| N-Alkylation | Alkyl halide | N-Alkyl-N-benzyl(cyano)methylamine (Tertiary Amine) |
Synthetic Routes to Complex this compound Derivatives (e.g., Pyrazole (B372694) and Cyclohexane (B81311) Derivatives)
Pyrazole Derivatives: The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648). beilstein-journals.orgnih.govchim.itorganic-chemistry.orgarkat-usa.org While this compound itself is not a direct precursor, it can be envisioned as a starting material for the synthesis of a suitable intermediate. For instance, the α-carbon to the nitrile group could potentially be functionalized to introduce a carbonyl or a masked carbonyl group, which could then undergo cyclization with hydrazine to form a pyrazole ring. A more direct approach involves the reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles. beilstein-journals.orgnih.govchim.it It is conceivable that a derivative of this compound could be transformed into a β-ketonitrile, which would then serve as a precursor to a pyrazole derivative.
Cyclohexane Derivatives: The benzyl group of this compound can be converted to a cyclohexylmethyl group through catalytic hydrogenation. This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. nih.gov The aromatic ring is reduced to a cyclohexane ring, providing a route to saturated carbocyclic derivatives. This transformation can be a key step in the synthesis of compounds where a cyclohexyl moiety is desired for its conformational properties or for modulating lipophilicity.
The table below summarizes the synthetic strategies for these complex derivatives.
| Derivative | Synthetic Strategy | Key Intermediate/Reaction |
| Pyrazole | Cyclization with hydrazine | β-Ketonitrile derived from this compound |
| Cyclohexane | Catalytic hydrogenation of the benzyl group | Hydrogenation using H₂ and a metal catalyst (e.g., Pd/C) |
Reactivity Profiles and Mechanistic Pathways of Benzyl Cyano Methylamine Systems
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that dictates much of the reactivity of α-aminonitriles such as Benzyl(cyano)methylamine. Its electron-withdrawing nature and ability to be transformed into other functionalities make it a key component in synthetic chemistry. The following sections detail reactions centered on the transformation and removal of this cyano moiety.
Reductive decyanation is a crucial transformation that allows for the removal of the nitrile group after it has served its synthetic purpose, effectively replacing the C-CN bond with a C-H bond. This strategy is valuable because the cyano group can be used to activate a molecule for certain reactions (e.g., facilitating the formation of α-cyano carbanions) before being removed. nih.gov For α-aminonitriles like this compound, this process typically leads to the formation of the corresponding secondary amine, N-benzylmethylamine.
The reductive decyanation of α-aminonitriles can proceed through a pathway initiated by single-electron transfer (SET), particularly under metal-dissolving conditions (e.g., Na in liquid NH₃). nih.govd-nb.info The process is believed to begin with the transfer of two electrons to the α-aminonitrile. This forms a transient radical anion which then expels the cyanide ion (CN⁻) to generate a carbanion intermediate. nih.gov This carbanion is subsequently protonated by a proton source in the reaction medium to yield the final decyanated product. This pathway is a common procedure for the decyanation of various α-aminonitriles. d-nb.infobeilstein-journals.org
An alternative route within the electron transfer mechanism involves the formation of an iminium cation. d-nb.info After the loss of the cyanide ion, the resulting intermediate can stabilize as an iminium ion, which is then reduced to the final amine product. nih.gov The stability and subsequent reaction pathway of these intermediates are influenced by the specific structure of the α-aminonitrile and the reaction conditions. researchgate.net
Hydride-donating reagents are widely used for the reductive decyanation of α-aminonitriles due to their operational simplicity and mild reaction conditions. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, often in a protic solvent like methanol (B129727) or ethanol. nih.govmasterorganicchemistry.com
The mechanism for hydride-mediated decyanation is generally considered to be an ionic pathway. d-nb.info It involves the loss of the cyanide ion to form an intermediate iminium cation. nih.govbeilstein-journals.org This electrophilic iminium ion is then rapidly reduced by the hydride donor (e.g., NaBH₄) to furnish the corresponding amine. d-nb.infolibretexts.org The efficiency of this reaction can depend on factors such as the stability of the iminium ion intermediate and the nature of the substituents on the α-aminonitrile. researchgate.net Other hydride reagents, such as lithium aluminium hydride (LiAlH₄), can also effect this transformation, although LiAlH₄ is a much stronger reducing agent and may also reduce the nitrile group itself to a primary amine, leading to diamine products. researchgate.netlibretexts.org
Below is a table summarizing typical conditions for the hydride-mediated reductive decyanation of α-aminonitriles.
| Reagent | Solvent(s) | Temperature | Typical Substrate | Product | Ref |
| NaBH₄ | 2-Propanol | Reflux | α-Aminoacrylonitrile derivative | Allylamine derivative | nih.gov |
| NaBH₄ | THF or MeOH | - | Pyrrolidine-2-carbonitrile | 5-Unsubstituted pyrrolidine (B122466) | d-nb.infobeilstein-journals.org |
| BH₃·THF | THF | Reflux | α-Aminonitrile | Corresponding amine | d-nb.info |
This table is representative of general α-aminonitriles and illustrates common conditions applicable to this compound.
Transition metal catalysis offers a powerful and versatile method for the reductive cleavage of the robust carbon-cyano bond. nih.gov Rhodium-based catalysts, in particular, have proven effective for the decyanation of a wide range of nitriles, including aryl, benzyl (B1604629), and alkyl cyanides. d-nb.infoorganic-chemistry.org These reactions often employ hydrosilanes as mild and readily available reducing agents, which contributes to the high functional group tolerance of the method. d-nb.infobeilstein-journals.org
The catalytic cycle is proposed to involve the oxidative addition of the rhodium catalyst into the C-CN bond. The resulting cyano-rhodium intermediate then undergoes further steps, including reaction with the hydrosilane and reductive elimination, to release the decyanated product and regenerate the active catalyst. Reactions involving benzyl cyanides, a class that includes this compound, have been shown to proceed smoothly. d-nb.infobeilstein-journals.org This method is advantageous as it avoids the use of harsh dissolving metals or stoichiometric metal hydrides. nih.gov
The table below showcases examples of rhodium-catalyzed decyanation.
| Catalyst | Reducing Agent | Solvent | Temperature | Substrate Type | Ref |
| [Rh(cod)Cl]₂ / Ligand | Hydrosilane | Toluene (B28343) | 120-150 °C | Aryl & Alkyl Nitriles | d-nb.info |
| Rhodium Complex | Hydrosilane | N/A | N/A | Benzyl Cyanides | beilstein-journals.orgorganic-chemistry.org |
This table illustrates the conditions for rhodium-catalyzed decyanation of nitriles, which are applicable to this compound.
Besides the more common methods, reductive decyanation can also be promoted by acids, bases, or organometallic reagents.
Acid- or Base-Promoted Decyanation: This pathway often involves a hydrolysis-decarboxylation sequence. researchgate.net In the presence of strong acid or base, the nitrile group of an α-aminonitrile can be hydrolyzed to a carboxylic acid, forming an α-amino acid intermediate. Subsequent decarboxylation, which can be spontaneous or induced by heat, removes the carboxyl group (derived from the original cyano group) as carbon dioxide, yielding the final amine product. This sequence is essentially a reversal of the Strecker amino acid synthesis. masterorganicchemistry.comwikipedia.org
Organometallic-Promoted Decyanation: Certain organometallic reagents can facilitate the removal of the cyano group. For instance, treatment of some α-aminonitriles with Grignard reagents (R-MgX) can lead to the substitution of the cyanide for the 'R' group of the organometallic compound, a process discovered by Bruylants. researchgate.net More directly, some organometallic reagents can induce reduction. For example, treatment of triarylacetonitriles with methylmagnesium chloride (MeMgCl) has been shown to result in decyanation to form triarylmethanes. nih.gov
The nitrile group in this compound is not only a target for removal but also a key activating group for various synthetic transformations. nih.gov Its strong electron-withdrawing properties significantly increase the acidity of the α-proton, facilitating deprotonation by a base to form a stabilized α-cyano carbanion. nih.gov This nucleophilic carbanion can then participate in a variety of C-C bond-forming reactions, such as alkylations and aldol-type additions.
Furthermore, the nitrile group can act as a coordinating or directing group in transition metal-catalyzed reactions, enabling functionalization at specific sites within the molecule. nih.gov In the context of α-aminonitrile synthesis, such as the Strecker reaction, the addition of cyanide to an imine is the key step in their formation. masterorganicchemistry.commdpi.com The resulting α-aminonitrile, like this compound, is a stable intermediate that serves as a precursor to α-amino acids upon hydrolysis of the nitrile group. masterorganicchemistry.comenamine.net Therefore, the activation provided by the nitrile functionality is central to the role of α-aminonitriles as versatile synthetic intermediates. enamine.net
Nitrile Activation Processes
Reactions of the Amine Moiety
The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions, including alkylation and functionalization of the adjacent C-H bonds.
The nitrogen atom of the amine moiety in this compound can be readily alkylated or methylated to form the corresponding tertiary amine. These reactions are typically achieved using alkylating agents in the presence of a base or through catalytic methods.
N-Alkylation: N-alkylation of amines with alcohols is an environmentally friendly method for the synthesis of substituted amines. nih.gov Catalytic systems based on iridium(III) and ruthenium(II) N-heterocyclic carbene (NHC) complexes have been shown to be effective for the N-alkylation of anilines with benzyl alcohols. nih.gov The proposed mechanism involves the formation of a metal hydride species and an imine intermediate, which is then reduced to the secondary amine. nih.gov Nitriles have also been utilized as alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org
N-Methylation: N-methylation is a crucial transformation in organic synthesis. While traditional methods often use toxic methyl halides, modern approaches focus on more benign methylating agents. Methanol can be used for the direct N-methylation of amines in the presence of NHC-Ir(III) catalysts. nih.gov Another method employs quaternary ammonium (B1175870) salts as solid methylating agents for the monoselective N-methylation of amides and indoles. acs.org For N-methylation of N-acyl and N-carbamoyl amino acids, sodium hydride and methyl iodide is a broadly applied method. monash.edu
The following table summarizes some catalytic systems used for N-alkylation and N-methylation:
| Reaction | Catalyst/Reagent | Substrate Example | Yield |
|---|---|---|---|
| N-Alkylation with Benzyl Alcohol | NHC-Ir(III) complex | Aniline (B41778) | Up to 86% nih.gov |
| N-Methylation with Methanol | NHC-Ir(III) complex | Aniline | Above 80% nih.gov |
| N-Methylation with PhMe₃NI | KOH | 4-fluoro benzyl amide | 56% acs.org |
The C(sp³)–H bonds adjacent to the nitrogen atom in this compound derivatives are susceptible to functionalization through various catalytic methods. This allows for the direct introduction of new functional groups at the α-carbon to the nitrogen.
An efficient nickel(0)-catalyzed addition of benzyl nitriles to terminal vinyl ketones via C(sp³)–H functionalization has been developed. nih.gov This reaction provides a novel protocol for the synthesis of α-functionalized benzyl nitriles under mild conditions without the need for a strong base. The reaction likely proceeds through an α-cyano sp³-hybridized carbon-centered radical intermediate. acs.org
The selective C(sp³)–H oxidation of N-heterocycles mediated by TEMPO oxoammonium cation (TEMPO+) has also been reported, leading to the formation of 3-alkoxyamino lactams. researchgate.net This highlights the potential for selective oxidation of the C-H bonds adjacent to the nitrogen in this compound derivatives.
The general principle of C(sp³)–H functionalization involves the following steps:
Step 1: Generation of a radical or an organometallic intermediate at the C(sp³)–H bond.
Step 2: Reaction of the intermediate with an electrophile or a coupling partner.
Step 3: Formation of the C-C or C-heteroatom bond.
This strategy offers a powerful tool for the late-stage functionalization of amine derivatives, allowing for the rapid diversification of molecular scaffolds.
Enzymatic Reactivity of Benzylamines (e.g., with Methylamine (B109427) Dehydrogenase)
While aromatic amines were historically not considered substrates for the bacterial quinoprotein methylamine dehydrogenase, studies have revealed that benzylamines, including derivatives like this compound, do interact with the enzyme. Although benzylamine-dependent activity is not typically observed in steady-state assays using artificial electron acceptors like phenazine (B1670421) ethosulfate (PES), benzylamines can stoichiometrically reduce the enzyme's tryptophan tryptophylquinone (TTQ) prosthetic group. nih.gov Furthermore, they act as reversible competitive inhibitors of methylamine oxidation. nih.gov
When activity is monitored with the physiological electron acceptor, amicyanin, a low but detectable level of benzylamine-dependent activity can be observed. nih.gov Detailed kinetic studies on a series of para-substituted benzylamines have provided insight into the reaction mechanism. A key finding is the positive slope observed in a Hammett plot of the logarithm of the kinetic rate constant (k3) for TTQ reduction versus the substituent constant (σp). This positive slope is strong evidence that the oxidation of benzylamines by methylamine dehydrogenase proceeds through a carbanionic reaction intermediate. nih.gov
The analysis of kinetic parameters reveals that the magnitude of the rate constant for the reduction of TTQ (k3) is primarily influenced by field/inductive effects of the substituents. In contrast, the substrate binding affinity (represented by Ks) is mainly influenced by resonance effects. nih.gov This suggests a multi-step interaction where electronic properties of the benzylamine (B48309) derivative distinctly affect binding and catalysis.
| Para Substituent | k3 (s⁻¹) | Ks (mM) | Ki (mM) |
|---|---|---|---|
| -OCH₃ | 0.019 | 1.1 | 1.5 |
| -CH₃ | 0.017 | 2.5 | 2.7 |
| -H | 0.033 | 4.2 | 4.5 |
| -Cl | 0.065 | 5.4 | 6.0 |
| -CN | 0.280 | 15.2 | 16.0 |
Reactivity at the Benzylic and Aromatic Positions
Reactivity of Benzylic Hydrogens
The benzylic position in compounds like this compound, the carbon atom directly attached to the benzene (B151609) ring, exhibits enhanced reactivity. The C-H bonds at this position are weaker than typical alkyl C-H bonds, with a bond dissociation energy of approximately 85-88 kcal/mol. masterorganicchemistry.com This reduced bond strength is due to the resonance stabilization of the benzylic radical that forms upon homolytic cleavage of the C-H bond. ucalgary.cakhanacademy.orgchemistrysteps.com The unpaired electron in the benzylic radical can delocalize into the π-electron system of the aromatic ring, creating a more stable intermediate. chemistrysteps.com
This inherent stability of the benzylic radical makes the benzylic hydrogens particularly susceptible to abstraction in free-radical reactions, such as radical halogenation. ucalgary.cachemistrysteps.com Similarly, the benzylic position is prone to oxidation. ucalgary.calibretexts.org Strong oxidizing agents can convert the alkyl side chain of an aromatic compound into a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. chemistrysteps.comlibretexts.org The enhanced reactivity also extends to ionic intermediates; benzylic carbocations are stabilized by resonance, facilitating SN1 and E1 reactions at the benzylic position. chemistrysteps.com
Palladium-Catalyzed Regioselective C–H Functionalization Directed by Nitrile Groups
The nitrile group is a powerful directing group in transition-metal-catalyzed C–H functionalization reactions, enabling regioselective modification of the aromatic ring in molecules such as this compound. In palladium-catalyzed reactions, the nitrile group can direct functionalization to specific positions, often ortho or meta to the benzyl group. acs.org
A notable example is the palladium-catalyzed ortho-selective C–H halogenation of benzyl nitriles. This reaction demonstrates high selectivity for the C(sp²)–H bond of the aromatic ring over the activated C(sp³)–H bonds of the benzylic position, resulting in good yields of halogenated products with excellent regioselectivity. acs.org
C–H activation: Formation of a palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway. pkusz.edu.cnacs.org
Alkene Insertion: The coupling partner (e.g., an alkene) inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom is eliminated from the alkyl chain, reforming a double bond and generating a palladium-hydride species.
Reductive Elimination/Catalyst Regeneration: The product is released, and the active Pd(II) catalyst is regenerated.
| Reaction Type | Catalyst System | Directing Group | Key Mechanistic Step | Regioselectivity |
|---|---|---|---|---|
| Ortho-Halogenation | Pd(OAc)₂ / NXS | -CN | Concerted Metalation-Deprotonation | Ortho |
| Meta-Olefination | Pd(OAc)₂ / Ag₂CO₃ | -CN on template | Pd-Ag Heterodimeric Transition State | Meta |
Alpha-C(sp³)–H Arylation of Dialkylamines
Direct arylation at the α-C(sp³)–H position of dialkylamines represents a streamlined approach to constructing complex benzylamine structures, bypassing traditional multi-step syntheses. nih.gov Recent advancements have utilized photoredox-mediated hydrogen atom transfer (HAT) catalysis to achieve site-selective α-C(sp³)–H arylation. nih.govresearchgate.net This method is particularly significant as it can overcome the common challenge of selectivity, where reactions often favor the sterically least-hindered N-methyl group. nih.gov
The process typically involves the generation of an aminium radical cation, which facilitates the abstraction of a hydrogen atom from the α-carbon. The resulting α-amino radical can then engage in further reactions. In one strategy involving dialkylamine-derived ureas, a 1,4-radical aryl migration occurs, leading to the formation of the desired α-arylated benzylamine motif. nih.gov
Mechanistic and computational studies indicate that for the arylation of methylene (B1212753) C–H bonds (as in the benzylic position of a substituted benzylamine), the initial hydrogen atom abstraction is the rate-determining step. researchgate.net This approach allows for the functionalization of sterically more-hindered secondary and tertiary α-amino carbon centers. nih.gov Another strategy involves visible light-mediated organocatalysis for the direct C(sp³)-H arylation of unprotected benzyl anilines, proceeding through reductive quenching cycles and radical-radical cross-coupling. nih.gov These methods highlight the power of radical-based strategies in achieving challenging C–H functionalizations. nih.govresearchgate.net
Advanced Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms
The mechanistic pathways of reactions involving benzylamine (B48309) derivatives are often complex, proceeding through various transition states and intermediates. Researchers employ a combination of kinetic studies and direct detection methods to map these intricate processes.
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates under varying conditions. Parametric analyses, such as Hammett plots and the study of kinetic isotope effects, offer deep insights into the nature of transition states.
Hammett Plots: The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for probing the electronic effects of substituents on a reaction's rate or equilibrium. wikipedia.org The reaction constant, ρ (rho), is particularly informative: a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state, while a negative ρ value signifies the opposite. wikipedia.org
In a study on the reaction of para-substituted benzylamines with methylamine (B109427) dehydrogenase, a Hammett plot of the logarithm of the inhibition constant (Kᵢ) against the substituent constant (σₚ) yielded a negative slope. nih.gov Conversely, a plot of the logarithm of the rate of tryptophan tryptophylquinone (TTQ) reduction (k₃) versus σₚ showed a positive slope. nih.gov This positive ρ value suggests a mechanism proceeding through a carbanionic intermediate, where the stabilization of negative charge by electron-withdrawing groups facilitates the reaction. nih.gov
Another investigation into the nucleophilic addition of benzylamines to α-cyano-β-phenylacrylamides in acetonitrile (B52724) found that the Hammett (ρₓ) and Brønsted (βₓ) coefficients were relatively small. researchgate.net This observation points towards an early transition state where significant charge development has not yet occurred. researchgate.net The cross-interaction constant, ρₓᵧ, was found to be -0.26, a value consistent with typical bond formation processes seen in Sₙ2 and addition reactions. researchgate.net
| Reaction System | Plotted Variable | ρ Value | Interpretation | Reference |
|---|---|---|---|---|
| Benzylamines with Methylamine Dehydrogenase | log k₃ vs. σₚ | Positive | Suggests a carbanionic reaction intermediate. | nih.gov |
| Benzylamines with Methylamine Dehydrogenase | log Kᵢ vs. σₚ | Negative | Indicates competitive inhibition is sensitive to electron density at the amine. | nih.gov |
| Benzylamines with α-cyano-β-phenylacrylamides | Rate vs. σₓ | Small | Consistent with an early transition state with minimal charge buildup. | researchgate.net |
Kinetic Isotope Effects (KIE): The kinetic isotope effect, determined by comparing the reaction rates of molecules with different isotopes (e.g., kₗ/kₙ), is a sensitive probe for bond-breaking or bond-forming steps in the rate-determining stage of a reaction. nih.govrsc.org A normal kinetic isotope effect (kₗ/kₙ > 1) is often observed when a C-H bond is broken in the transition state.
For the addition of benzylamines to α-cyano-β-phenylacrylamides, a normal kinetic isotope effect (kₕ/kₙ > 1.0) was observed. researchgate.net This finding, coupled with low enthalpy of activation (ΔH‡) and large negative entropy of activation (ΔS‡), supports a mechanism involving a constrained, four-membered cyclic transition state where the amine proton is transferred concurrently with C-N bond formation. researchgate.net
The direct identification and characterization of short-lived reactive intermediates are crucial for confirming a proposed reaction mechanism. While these species are often elusive, various spectroscopic and trapping techniques can be employed.
Studies on the metabolism of benzylamine have indicated its conversion into a number of reactive intermediates. nih.gov In the enzymatic oxidation of benzylamines by methylamine dehydrogenase, kinetic data strongly supports the formation of a carbanionic intermediate. nih.gov The positive slope of the Hammett plot for the reaction rate (k₃) is a key piece of evidence, as electron-withdrawing substituents would stabilize such an intermediate, thus increasing the reaction rate. nih.gov
In other related synthetic pathways, such as the reaction of hydrazinecarbothioamides with cyano-containing compounds like 2-(bis(methylthio)methylene)malononitrile, various intermediates have been proposed and identified through the characterization of subsequent products. helsinki.firesearchgate.net These studies underscore the importance of the cyano group in activating adjacent positions for nucleophilic attack and stabilizing charged intermediates.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the detailed examination of reaction pathways, transition states, and the factors governing selectivity at an electronic level.
DFT calculations provide a balance between computational cost and accuracy, making them well-suited for studying complex organic reactions. mdpi.commdpi.com These studies can map potential energy surfaces, calculate the energies of reactants, intermediates, transition states, and products, and thereby elucidate the most likely reaction pathways. researchgate.netresearchgate.net
DFT is frequently used to compute the free energy profiles of proposed reaction pathways. researchgate.net By calculating the activation energy (the energy barrier between reactants and the transition state), researchers can predict reaction rates and determine the kinetically favored pathway.
For example, a systematic DFT study on the C-N bond cleavage of a related compound, methylamine, on various metal surfaces demonstrated that the activation energy for this process decreases as the metal element is positioned further to the left and higher up in the periodic table. researchgate.net This trend was correlated with electronic properties of the metal, such as the d-band center. researchgate.net Such computational studies can reveal linear relationships between activation energies and electronic or structural properties, providing predictive power for catalyst design and reaction optimization. researchgate.net
In more complex catalytic cycles, DFT can distinguish between competing mechanistic proposals. In a palladium-catalyzed ring expansion reaction, DFT calculations showed that a pathway involving initial oxidative cleavage of a C-C bond was energetically more favorable than an alternative path starting with C-N bond cleavage, due to a significantly lower activation energy barrier. researchgate.net
| System Studied | DFT Application | Key Finding | Reference |
|---|---|---|---|
| Methylamine C-N bond cleavage on metals | Calculation of activation energies | Activation energy correlates with the metal's position in the periodic table and its d-band center. | researchgate.net |
| Palladium-catalyzed ring expansion | Comparison of competing reaction pathways | Identified the energetically favorable pathway by comparing C-C vs. C-N initial cleavage barriers. | researchgate.net |
| CHO decomposition on Rh(111) | Estimation of free energy barriers | Showed that thermal effects can substantially decrease the free energy barrier, challenging previous assumptions. | nih.gov |
When a reaction can yield multiple isomers (regioisomers or stereoisomers), DFT can be employed to understand the origins of the observed selectivity. By calculating the energy barriers leading to the different products, the kinetically preferred outcome can be predicted.
For instance, in the enzymatic kinetic resolution of racemic intermediates, computational methods like docking and molecular dynamics simulations, often combined with binding free energy calculations (MM/PBSA), can elucidate the molecular basis for stereoselectivity. rsc.org While not strictly a DFT method, these computational approaches share the goal of understanding selectivity at a molecular level. In one study, mutations in a nitrilase enzyme were shown to enhance stereoselectivity, and computational analysis revealed that this was due to subtle changes in the active site, such as the formation of specific hydrogen bonds that favored the binding of one enantiomer over the other. rsc.org DFT calculations can complement such studies by providing accurate charge distributions and geometries for the substrate in the enzyme's active site, helping to rationalize the observed interactions.
Density Functional Theory (DFT) Studies
Design and Evaluation of Catalytic Systems and Directing Groups
The strategic functionalization of molecules like Benzyl(cyano)methylamine relies heavily on advanced catalytic systems, often leveraging the inherent functional groups within the substrate to direct reactions to specific sites. The amine and nitrile moieties in this compound can both serve as potential directing groups (DGs) in metal-catalyzed C–H activation reactions, guiding the catalyst to functionalize a particular C-H bond, typically at the ortho-position of the benzyl (B1604629) group. nih.govyoutube.com
Research into the functionalization of benzylamines has identified several effective catalytic systems. Palladium (Pd) catalysts are frequently employed for C-H arylation. chemrxiv.org For instance, the use of a transient directing group in conjunction with a Pd-catalyst facilitates regioselective mono-ortho-arylation of the phenyl ring in benzylamine. chemrxiv.org To overcome the challenge of strong chelation by free amines, which can deactivate metal catalysts, amine-containing substrates are often protected or used with specific ligands that modulate their chelating ability. chemrxiv.org
The nitrile group is also a recognized directing group in C-H functionalization chemistry. nih.gov Palladium-catalyzed reactions have been developed where a nitrile group directs alkenylation at the meta-position of an aromatic ring, often requiring specialized ligands like Ac-Gly-OH or Ac-Val-OH and solvents such as hexafluoroisopropanol (HFIP). nih.gov Nickel catalysts have also been explored for C-H functionalization directed by nitrile groups. nih.govfigshare.com These systems demonstrate that the choice of metal, ligand, and solvent is crucial for achieving desired reactivity and selectivity.
The table below summarizes representative catalytic systems that have been evaluated for the functionalization of substrates containing benzylamine or nitrile functionalities, which are relevant to the potential reactivity of this compound.
Table 1: Catalytic Systems for Functionalization of Benzylamine and Nitrile-Containing Aromatic Compounds
| Catalyst | Ligand/Additive | Directing Group | Reaction Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Ac-Gly-OH / Ac-Val-OH | Nitrile | meta-Alkenylation | nih.gov |
| Pd-Catalyst | N-diethoxyethyl proline (DEP) | Transient (Amine) | ortho-Arylation | chemrxiv.org |
| [Cp*Co(CO)I₂] | - | Enaminone (Amine) | Amidation | nih.gov |
Molecular Modeling and Conformation Analysis
Molecular modeling and conformation analysis provide fundamental insights into the three-dimensional structure, stability, and electronic properties of this compound. These computational techniques are essential for understanding its reactivity and potential interactions with biological targets. Density Functional Theory (DFT) is a common method used to optimize molecular geometry and calculate electronic properties. ajchem-a.com For example, the B3LYP functional with a 6-311++G(d,p) basis set has been successfully used to optimize the structures of related benzyl derivatives. ajchem-a.com
The conformational landscape of this compound is defined by the rotation around its single bonds. Key torsional angles would include the C-C-N angle connecting the benzyl and methylamine moieties and the N-C-C≡N angle of the cyanomethyl group. Similar to studies on methylamine, which identify staggered and eclipsed conformations around the C-N bond, this compound would exhibit preferred geometries that minimize steric hindrance. researchgate.net The staggered conformation is typically the ground state equilibrium geometry, while the eclipsed conformation represents a higher-energy transition state. researchgate.net
Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to determine the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. ajchem-a.com Furthermore, Molecular Electrostatic Potential (MEP) maps can identify the electrophilic and nucleophilic regions within the molecule, predicting sites for potential intermolecular interactions. ajchem-a.commdpi.com For this compound, the nitrogen of the cyano group and the lone pair on the amine nitrogen would be expected to be regions of high electron density.
The table below outlines key parameters typically investigated during the molecular modeling of organic molecules like this compound.
Table 2: Parameters in Molecular Modeling and Conformation Analysis
| Parameter | Method of Analysis | Significance | Reference |
|---|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | ajchem-a.com |
| Conformational States | Torsional Scans | Identifies stable conformers (e.g., staggered) and transition states (e.g., eclipsed). | researchgate.net |
| FMO Analysis (HOMO/LUMO) | DFT Calculations | Determines electronic stability, reactivity, and charge transfer properties. | ajchem-a.com |
Computational Docking Studies on Related Amine/Nitrile Substrates
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a larger molecule, such as a protein. nih.gov While specific docking studies on this compound are not detailed in the available literature, extensive research on related amine and nitrile-containing substrates provides a framework for how this compound might interact with biological targets.
Docking studies on nitrile substrates have been performed with enzymes like nitrile hydratase. researchgate.net These studies use programs like AutoDock to place the ligand into the enzyme's active site and calculate a binding energy, which estimates the strength of the interaction. mdpi.comresearchgate.net The binding of nitriles often involves interactions between the cyano group's nitrogen atom and a metal ion (e.g., cobalt) in the active site. researchgate.net
Similarly, molecules containing amine functionalities are frequently docked into various enzymes to explore potential inhibitory activity. nih.gov Key interactions often include hydrogen bonds between the amine group and amino acid residues (e.g., Gln, Tyr) in the protein's binding pocket. ajchem-a.comnih.gov Aromatic rings, such as the benzyl group in this compound, can participate in pi-stacking or hydrophobic interactions with aromatic residues like Phe. ajchem-a.comnih.gov The combination of the amine, nitrile, and benzyl groups in this compound suggests it could engage in a variety of interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions.
The lowest binding energy scores typically indicate a stronger, more favorable binding affinity between the ligand and the protein. mdpi.comnih.gov
Table 3: Common Interactions in Docking Studies of Amine/Nitrile Substrates
| Functional Group | Type of Interaction | Potential Interacting Partner in Protein | Reference |
|---|---|---|---|
| Amine (-NH) | Hydrogen Bonding | Carbonyl oxygen or hydroxyl groups of amino acid side chains (e.g., Gln, Tyr) | ajchem-a.comnih.gov |
| Nitrile (-C≡N) | Metal Coordination / Hydrogen Bonding | Active site metal ions (e.g., Co, Fe); Hydrogen bond donor residues | researchgate.net |
Applications of Benzyl Cyano Methylamine in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The utility of Benzyl(cyano)methylamine as a versatile building block stems from the combined reactivity of its functional groups. The N-benzyl group provides a stable yet readily cleavable protecting group for the amine, while the cyano group and the adjacent methylene (B1212753) group offer multiple sites for chemical modification. This trifunctional nature allows for its incorporation into complex molecular architectures through various synthetic strategies.
Its role is analogous to other substituted malononitrile (B47326) building blocks which are used in coupling reactions for the synthesis of pharmaceuticals. For instance, a similar compound, 2-[N-Methyl(benzyl)amino]propanedinitrile, serves as a key building block in the synthesis of Riociguat, a drug used for treating pulmonary hypertension derpharmachemica.com. This highlights the potential of α-aminonitriles like this compound to act as convenient coupling partners with amidine compounds to form substituted pyrimidines, which are crucial scaffolds in medicinal chemistry derpharmachemica.com. The ability to introduce both a protected amine and a reactive nitrile in a single step makes it an efficient and atom-economical choice for synthetic chemists aiming to build molecular diversity.
Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Quinolines, Pyridones, Adenine (B156593) Derivatives)
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a central focus of organic chemistry nih.govnih.gov. This compound serves as a valuable starting material for constructing several important heterocyclic cores.
Pyrrolidines: The synthesis of the five-membered pyrrolidine (B122466) ring is of great interest in medicinal chemistry nih.gov. This compound can be envisioned as a precursor for substituted pyrrolidines. One established method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile nih.gov. The aminonitrile can be transformed into a key intermediate for such reactions. For example, reduction of the nitrile to a primary amine would yield a 1,2-diamine, which can then be condensed with an aldehyde or ketone to form an azomethine ylide precursor for subsequent cycloaddition reactions to build the pyrrolidine scaffold.
Quinolines: The quinoline (B57606) skeleton is a privileged structure found in numerous pharmacologically active compounds jptcp.comrsc.org. While classic quinoline syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions typically involve anilines and carbonyl compounds, α-aminonitriles can be adapted as synthons rsc.org. The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, or reduced and then oxidized to a carbonyl group. The resulting N-benzyl amino acid or amino ketone derivative can then participate in condensation and cyclization reactions with appropriate partners to form the quinoline ring system organic-chemistry.org.
Pyridones: 3-Cyano-2-pyridones are important heterocyclic motifs with applications as fluorescent scaffolds and in medicinal chemistry nih.govsciforum.netmdpi.com. A common synthesis route involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with cyanoacetamide in the presence of a base mdpi.comresearchgate.net. This compound, through a series of transformations including cleavage of the benzyl (B1604629) group and modification of the α-position, can be converted into a suitable N-substituted cyanoacetamide derivative, which can then undergo cyclocondensation to yield N-substituted 3-cyano-2-pyridones.
Adenine Derivatives: this compound is a strategic precursor for the synthesis of N-benzylated purines, particularly adenine derivatives. An improved synthesis of 9-benzyladenine, a key model for biologically significant adenosine (B11128) analogues, proceeds through the condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole with guanidine (B92328) kisti.re.kr. The crucial imidazole (B134444) intermediate, 5-amino-1-benzyl-4-cyanoimidazole, can be prepared from benzylamine (B48309) and an aminocyanoacetate precursor, demonstrating a pathway where this compound could serve as a direct synthon for the N-benzylated aminoacetonitrile (B1212223) portion of the molecule kisti.re.kr. This positions it as a key starting material for constructing the core of modified nucleosides scispace.com.
Intermediate in the Synthesis of Complex Amine Derivatives
Beyond heterocycles, this compound is an effective intermediate for creating complex acyclic and cyclic amine derivatives ambeed.com. The compound offers two primary handles for elaboration: the nitrogen atom and the nitrile group.
Modification via the Amine: The secondary amine is protected by a benzyl group, which can be readily removed via catalytic hydrogenolysis. This unmasks a primary methylamine (B109427) functionality, which can then be subjected to a wide range of transformations, including acylation, alkylation, sulfonylation, or reductive amination, to introduce diverse substituents.
Modification via the Nitrile: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation libretexts.org. This converts the original α-aminonitrile into a 1,2-diamine derivative (N-benzyl-1,2-diaminopropane). Such diamines are highly valuable intermediates for the synthesis of ligands for metal catalysis, pharmaceuticals, and polyamines. For example, a three-component copper-catalyzed carboamination of styrenes can produce complex benzylureas and related amine derivatives, showcasing a modern approach to synthesizing complex amines where aminonitrile-derived structures could be incorporated nih.gov.
Strategic Utilization of the Nitrile Group in Modern Synthetic Methodologies
The nitrile group is not merely a precursor to other functionalities but also an active participant in modern synthetic transformations, where it can act as a directing group or a handle for further molecular elaboration wikipedia.orglibretexts.org.
A significant advancement in organic synthesis is the use of directing groups to control the regioselectivity of transition metal-catalyzed C–H activation nih.gov. The nitrile group has been successfully employed as a weakly coordinating directing group for the functionalization of otherwise inert C–H bonds nih.gov. The lone pair on the nitrile's nitrogen atom can coordinate to a transition metal center (e.g., palladium, rhodium, iridium), positioning the catalyst in proximity to specific C–H bonds on the benzyl ring of this compound. This facilitates site-selective C–H activation, typically at the ortho position of the aromatic ring. This strategy allows for the direct introduction of new functional groups, such as aryl or alkyl moieties, onto the benzyl group, bypassing the need for pre-functionalized starting materials.
| Catalyst System | Directing Group | C–H Functionalization | Key Features |
| Palladium (Pd) | Nitrile | meta-Selective Olefination | A silicon-based tether positions the nitrile for meta C-H activation. nih.gov |
| Iridium (Ir) | Amide (derived from amine) | ortho-Olefination | A pentafluorobenzoyl group on the amine directs olefination of benzylamines. rsc.org |
| Palladium (Pd) | Nitrile | Cyanation via C-H functionalization | The nitrile itself can be the source of the cyano group in some transformations. snnu.edu.cn |
This table presents examples of how nitrile and related amine functionalities can direct C–H activation.
The nitrile group is a versatile synthetic handle that enables both the extension of the carbon skeleton and its conversion into a variety of other important functional groups organic-chemistry.orgorganic-chemistry.org.
Chain Elongation: The α-proton on the carbon atom situated between the amine and the nitrile group in this compound is acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or epoxides. This reaction forms a new carbon-carbon bond at the α-position, effectively elongating the carbon chain and introducing new substituents.
Functional Group Diversification: The nitrile group itself can be transformed into a wide range of other functionalities, making it a cornerstone of synthetic strategy. This diversification allows a single intermediate, this compound, to be a gateway to multiple classes of compounds.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Nitrile (-C≡N) | H₂O, H⁺ or OH⁻, Δ | Carboxylic Acid (-COOH) | Hydrolysis |
| Nitrile (-C≡N) | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) | Reduction libretexts.org |
| Nitrile (-C≡N) | Grignard Reagent (R-MgBr) then H₃O⁺ | Ketone (-C(=O)R) | Nucleophilic Addition / Hydrolysis libretexts.org |
| Nitrile (-C≡N) | DIBAL-H then H₂O | Aldehyde (-CHO) | Partial Reduction |
This table summarizes common transformations of the nitrile group for functional group diversification.
Q & A
Q. What are the common synthetic routes for Benzyl(cyano)methylamine, and how can reaction conditions be optimized for yield?
this compound can be synthesized via reductive amination, where a benzyl-containing carbonyl compound reacts with methylamine in the presence of a reducing agent. For example, sodium borohydride with a cyano-compatible solvent (e.g., methanol/water mixtures) under acidic conditions can yield the target compound . Optimization involves adjusting pH (4–6), temperature (0–25°C), and stoichiometric ratios of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FTIR for intermediate detection is critical. Purity can be enhanced by gradient elution chromatography using mobile phases with controlled methylamine concentrations .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers look for?
- IR Spectroscopy : The cyano group (C≡N) exhibits a sharp stretch near 2240–2260 cm⁻¹, while N-H stretches for secondary amines appear at 3300–3450 cm⁻¹ .
- NMR : In H NMR, the benzyl protons resonate as a multiplet at δ 7.2–7.4 ppm. The methylamine protons (CH-N) appear as a singlet at δ 2.2–2.5 ppm. C NMR shows the cyano carbon at δ 115–120 ppm .
- Mass Spectrometry : The molecular ion peak (M) should align with the molecular weight (e.g., 178.27 g/mol for structural analogs), with fragmentation patterns confirming the benzyl and cyano substituents .
Q. What are the recommended storage and handling protocols to ensure the stability of this compound in laboratory settings?
Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation . Use desiccants to avoid moisture absorption, as hydrolysis of the cyano group can occur. Material specifications should include ≥98% purity (verified by HPLC) and trace metal analysis to exclude catalytic impurities . Safety protocols mandate fume hood use during synthesis due to potential amine vapors and cyanide byproduct risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?
Contradictions in yields often arise from catalyst selection (e.g., Pd/C vs. Raney Ni) or solvent polarity effects. Systematic factorial design experiments (e.g., varying pH, methanol concentration, and catalyst loading) can identify optimal conditions . For example, alkali metal-doped catalysts (e.g., LiK15:5) enhance electron density, improving reductive amination efficiency by 10-fold compared to non-catalytic routes . Cross-validate results using quantum mechanical calculations (DFT) to model transition states and predict catalytic activity .
Q. What advanced computational methods are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental reactivity data?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level effectively models the compound’s electronic properties, such as HOMO-LUMO gaps and charge distribution on the cyano group . Molecular dynamics (MD) simulations can predict solvation effects in polar aprotic solvents (e.g., DMF), aligning with experimental UV-Vis spectra shifts. Correlate computed adsorption energies (e.g., on g-CN photocatalysts) with degradation rates to validate mechanistic pathways .
Q. What mechanistic insights explain the photocatalytic degradation pathways of this compound, and how can these inform environmental impact assessments?
Under visible light, cyano-modified g-CN generates superoxide radicals (•O), which cleave the C≡N bond via nucleophilic attack, yielding benzylamine and formamide intermediates . Secondary degradation involves hydroxyl radical (•OH) oxidation of the benzyl group to benzoic acid. Monitor intermediates using LC-MS/MS and quantify mineralization via TOC analysis. Environmental studies should assess soil adsorption coefficients (K) and aquatic toxicity of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
